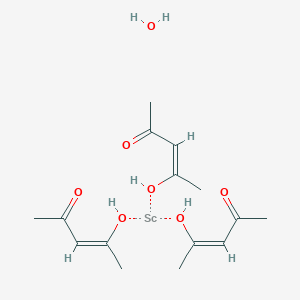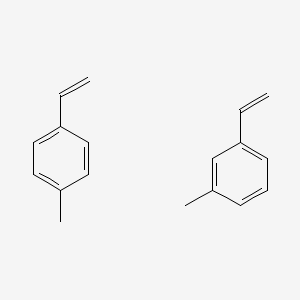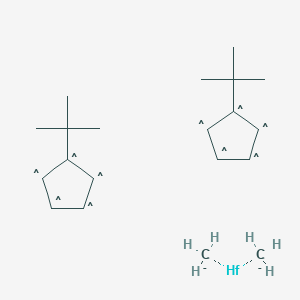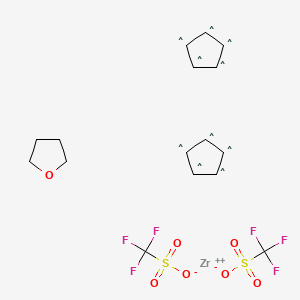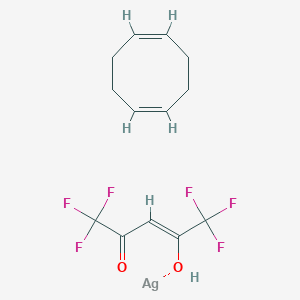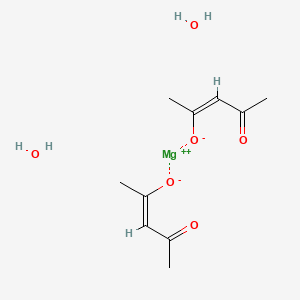
sodium fluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フルオロ酢酸ナトリウムは、化合物1080としても知られており、化学式FCH₂CO₂Naの有機フッ素化合物です。フルオロ酢酸のナトリウム塩であり、ナトリウムカチオン(Na⁺)とフルオロ酢酸アニオン(FCH₂CO₂⁻)を含んでいます。この無色の塩は無臭で、食塩(塩化ナトリウム)に似た味がします。 フルオロ酢酸ナトリウムは主に殺鼠剤として使用されており、非常に毒性が高いことが報告されています .
作用機序
フルオロ酢酸ナトリウムは、細胞内のエネルギー産生を阻害することで毒性を発揮します。摂取されると、フルオロ酢酸に変換され、さらにフルオロクエン酸を生成します。フルオロクエン酸は、クエン酸回路におけるアコニターゼという酵素を阻害し、細胞呼吸とエネルギー産生を阻害します。 その結果、クエン酸が蓄積し、利用可能なカルシウムが枯渇し、中枢神経系、呼吸器系、循環器系に影響を与えます .
生化学分析
Biochemical Properties
Sodium monofluoroacetate’s extreme toxicity to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism . It is metabolized to fluorocitrate, which then interferes with adenosine triphosphate (ATP) formation in the Krebs cycle . This disruption of the tricarboxylic acid cycle results in a buildup of citrate and can cause convulsive seizures .
Cellular Effects
Sodium monofluoroacetate affects various types of cells and cellular processes. It influences cell function by disrupting energy production, leading to impaired oxidative metabolism . Energy production is reduced, and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sodium monofluoroacetate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate . This metabolite then binds very tightly to aconitase, thereby halting the cycle .
Temporal Effects in Laboratory Settings
The effects of sodium monofluoroacetate can change over time in laboratory settings. Clinical findings after ingestion of a sufficient amount of sodium monofluoroacetate to cause poisoning usually develop within 30 minutes to 2.5 hours of exposure . They might be delayed for as long as 20 hours .
Dosage Effects in Animal Models
The effects of sodium monofluoroacetate vary with different dosages in animal models. Acute and long-term effects of a single, relatively high oral dose (0.25 and 0.30 mg/kg) of sodium monofluoroacetate on the survival and productivity of sheep were evaluated . High doses can result in fatal poisonings .
Metabolic Pathways
Sodium monofluoroacetate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It is metabolized to fluorocitrate, which interferes with the cycle and halts energy production .
Transport and Distribution
Sodium monofluoroacetate is transported and distributed within cells and tissues in a manner consistent with its water-soluble nature . Plasma levels of sodium monofluoroacetate were roughly double that of other organs .
Subcellular Localization
Given its role in the tricarboxylic acid cycle, it is likely to be found in the mitochondria where this cycle occurs .
準備方法
フルオロ酢酸ナトリウムは、クロロ酢酸ナトリウムをフッ化カリウムと反応させることで合成されます。 反応式は以下のとおりです: [ \text{ClCH}2\text{COONa} + \text{KF} \rightarrow \text{FCH}_2\text{COONa} + \text{KCl} ] この方法は、フッ素化剤としてフッ化カリウムを使用し、穏やかな条件下で行われるため、フッ素変換率が高く、製品の品質も良好です {_svg_2} .
3. 化学反応の分析
フルオロ酢酸ナトリウムは、以下のような様々な種類の化学反応を起こします。
加水分解: 水溶液中では、フルオロ酢酸ナトリウムは加水分解してフルオロ酢酸を生成します。
置換: フッ素基は、特定の条件下で他の求核剤によって置換されることがあります。
酸化還元: フルオロ酢酸ナトリウムは酸化還元反応に参加することができますが、これらの反応はそれほど一般的ではありません。
これらの反応で使用される一般的な試薬には、加水分解のための水や置換反応のための様々な求核剤などがあります。 生成される主な生成物は、反応条件と使用される試薬によって異なります .
化学反応の分析
Sodium fluoroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form fluoroacetic acid.
Substitution: The fluoro group can be substituted by other nucleophiles under specific conditions.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
フルオロ酢酸ナトリウムは、様々な科学研究において広く応用されています。
化学: 有機合成における試薬や、他のフッ素化化合物の合成のための前駆体として使用されます。
生物学: フルオロ酢酸ナトリウムは、代謝経路や酵素阻害に関する研究に使用されます。
医学: 特定の代謝異常の治療における可能性や、診断画像における放射性標識剤としての可能性が検討されています。
類似化合物との比較
フルオロ酢酸ナトリウムは、その高い毒性と特異的な作用機序のためにユニークです。類似化合物には以下のようなものがあります。
フルオロ酢酸カリウム: フルオロ酢酸の別の塩で、毒性も同様です。
モノフルオロ酢酸ナトリウム: フルオロ酢酸ナトリウムとしばしば交換して使用されますが、溶解性や反応性にわずかな違いがあります。
フルオロアセトアミド: 毒性効果は似ていますが、化学構造や性質が異なる関連化合物です
フルオロ酢酸ナトリウムは、害虫駆除における広範な使用と、クエン酸回路の特異的な阻害により、科学研究と実用的な応用の両方において貴重なツールとなっています。
特性
CAS番号 |
62-74-8 |
|---|---|
分子式 |
C2H3FNaO2 |
分子量 |
101.03 g/mol |
IUPAC名 |
sodium;2-fluoroacetate |
InChI |
InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChIキー |
USQSMTBTMHHOKG-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])F.[Na+] |
正規SMILES |
C(C(=O)O)F.[Na] |
沸点 |
Decomposes (NIOSH, 2024) decomposes Decomposes |
Color/Form |
White solid Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F] Colorless powder Fine, white powder or monoclinic crystals |
密度 |
greater than 1 (temperature not listed) (USCG, 1999) >1 |
melting_point |
392 °F Decomposes at 392 °F. (EPA, 1998) 200-202 °C; decomposes above melting point 392 °F (decomposes) 392 °F |
物理的記述 |
Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH] COLOURLESS SOLID IN VARIOUS FORMS. Fluffy, colorless to white (sometimes dyed black), odorless powder. Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide] |
関連するCAS |
144-49-0 (Parent) |
溶解性 |
Miscible (NIOSH, 2024) Solubility (g/100 g) at 25 °C in: water: 111 Almost insoluble in ethanol, acetone, and petroleum oils Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004 Practically insoluble in MeCO3 Solubility in water: good Miscible |
蒸気圧 |
0 mmHg at 68 °F (EPA, 1998) VP: Non-volatile Approx 0.0 mm Hg at 20 °C low Low |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)

